(3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid
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Overview
Description
(3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Phenols: Formed through oxidation.
Boranes: Formed through reduction.
Substituted Phenyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
(3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The fluoro and piperidinyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the piperidinyl group.
3-Fluoro-4-pyridineboronic acid pinacol ester: Contains a pyridine ring instead of a phenyl ring.
6-Fluoro-3-(4-piperidinyl)benzo[d]isoxazole: Contains a benzoisoxazole ring instead of a phenyl ring.
Uniqueness
(3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a fluoro group and a piperidinyl group on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a versatile building block in organic synthesis. The compound’s ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C11H15BFNO2 |
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Molecular Weight |
223.05 g/mol |
IUPAC Name |
(3-fluoro-4-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6H2 |
InChI Key |
ZZBCNVDYNJOFST-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CCNCC2)F)(O)O |
Origin of Product |
United States |
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